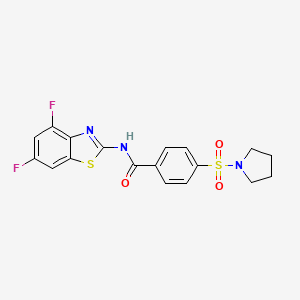
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide is a useful research compound. Its molecular formula is C18H15F2N3O3S2 and its molecular weight is 423.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic potential based on diverse sources.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzothiazole moiety and a pyrrolidine sulfonamide group. Its molecular formula is C16H18F2N4O2S with a molecular weight of approximately 387.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C16H18F2N4O2S |
| Molecular Weight | 387.5 g/mol |
| CAS Number | 2742078-65-3 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may influence:
- Cell Cycle Regulation : The compound has shown potential in activating the p53 pathway, which plays a crucial role in cell cycle control and apoptosis.
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways critical for cancer cell proliferation .
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, related benzothiazole derivatives have been shown to inhibit the proliferation of various cancer cell lines, demonstrating IC50 values in the low micromolar range. In vitro studies have confirmed that these compounds can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .
Antimicrobial Activity
In addition to antitumor effects, this compound has been evaluated for its antimicrobial properties. Studies have demonstrated that benzothiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. The effectiveness of this compound against specific pathogens can be quantitatively assessed using broth microdilution methods .
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives in preclinical models:
- Study on Antitumor Activity : A study reported that derivatives with similar structures inhibited cell growth in HCC827 and NCI-H358 lung cancer cell lines with IC50 values of approximately 6.26 μM and 6.48 μM respectively in 2D assays .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial activity against Escherichia coli and Staphylococcus aureus, revealing significant inhibition at low concentrations, indicating potential for therapeutic applications against bacterial infections .
特性
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O3S2/c19-12-9-14(20)16-15(10-12)27-18(21-16)22-17(24)11-3-5-13(6-4-11)28(25,26)23-7-1-2-8-23/h3-6,9-10H,1-2,7-8H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHCCYJRXCTQFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














